molecular formula C21H23N3O4S B4425219 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

Cat. No.: B4425219
M. Wt: 413.5 g/mol
InChI Key: XZEGAHMIVLWWSN-UHFFFAOYSA-N
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, a sulfonyl group, and a cyclopropanecarboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzoylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide is unique due to its combination of a benzoylpiperazine moiety, a sulfonyl group, and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20(16-9-10-16)22-18-7-4-8-19(15-18)29(27,28)24-13-11-23(12-14-24)21(26)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEGAHMIVLWWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide
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N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

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